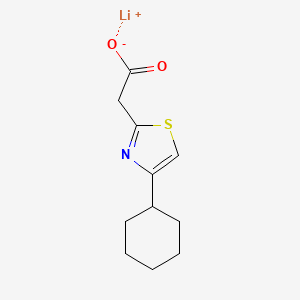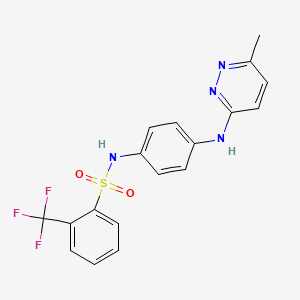![molecular formula C19H17FN4O4S2 B2614145 N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 392298-70-3](/img/structure/B2614145.png)
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H17FN4O4S2 and its molecular weight is 448.49. The purity is usually 95%.
BenchChem offers high-quality N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibition and Medicinal Chemistry
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide and its derivatives have been explored for their potential as enzyme inhibitors with therapeutic implications. A notable area of research involves sulfonamide derivatives, which have been studied for their inhibitory effects on carbonic anhydrase isozymes. These enzymes catalyze the conversion of carbon dioxide to bicarbonate ion, a critical process in various physiological functions. Novel sulfonamide derivatives, incorporating thiadiazole moieties, have demonstrated activity against human carbonic anhydrase I and II, highlighting their potential for treating conditions associated with dysregulated enzyme activity (Gokcen, Gulcin, Ozturk, & Goren, 2016).
Antituberculosis Activity
The search for new antituberculosis agents has led to the development of 3,5-dinitrobenzylsulfanyl-1,3,4-oxadiazoles and thiadiazoles as potent antituberculosis compounds. These compounds have shown outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with minimal inhibitory concentration values as low as 0.03 μM. Their selective antimycobacterial effect, coupled with low in vitro toxicity, positions them as promising candidates for antituberculosis therapy (Karabanovich et al., 2016).
Antifungal Applications
The antifungal potential of aminobenzolamide derivatives, particularly when used as ligands for metal complexes with Ag(I) and Zn(II), has been explored. These complexes have shown potent inhibitory effects on carbonic anhydrase isozymes and exhibit effective antifungal activity against Aspergillus and Candida species. Their mechanism of action appears distinct from traditional antifungal agents, providing a novel approach to tackling fungal infections (Mastrolorenzo, Scozzafava, & Supuran, 2000).
Analytical and Environmental Chemistry
Compounds with the 1,3,4-thiadiazol moiety have been utilized in analytical chemistry, particularly in the detection of herbicides and their degradation products in natural water. This application underscores the versatility of these compounds in environmental monitoring and safety assessments, highlighting their significance beyond therapeutic contexts (Zimmerman, Schneider, & Thurman, 2002).
Propriétés
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4S2/c1-27-14-8-7-11(9-15(14)28-2)17(26)22-18-23-24-19(30-18)29-10-16(25)21-13-6-4-3-5-12(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFJPSAQHHZLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8-azepan-1-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2614064.png)
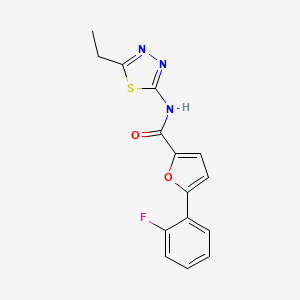
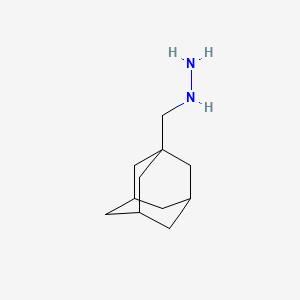
![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/no-structure.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(trifluoromethoxy)benzamide](/img/structure/B2614072.png)
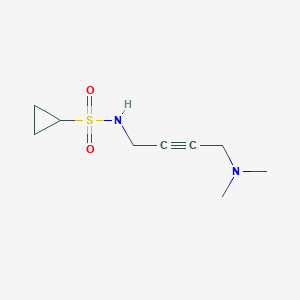
![N-(2,4-dimethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2614075.png)
![8,8-Difluoro-2-azaspiro[4.5]decan-1-one](/img/structure/B2614076.png)
![1-[(5-Chloro-2-thienyl)sulfonyl]-4-(1-methyl-2-oxo-2-pyrrolidin-1-ylethyl)piperidine](/img/structure/B2614077.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-phenylpropanamide](/img/structure/B2614080.png)
![(Z)-ethyl 2-((3-chlorobenzoyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2614082.png)
